4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol

Medicinal Chemistry Drug Design Physicochemical Properties

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol (CAS 1232802-94-6, molecular formula C₁₆H₁₈BrNO, molecular weight 320.22 g/mol) is a halogenated ortho-aminomethylphenol derivative. It features a bromine atom at the para-position of the phenol ring and a 3-isopropylphenyl-substituted amine at the ortho-methyl position.

Molecular Formula C16H18BrNO
Molecular Weight 320.23
CAS No. 1232802-94-6
Cat. No. B2520558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol
CAS1232802-94-6
Molecular FormulaC16H18BrNO
Molecular Weight320.23
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C16H18BrNO/c1-11(2)12-4-3-5-15(9-12)18-10-13-8-14(17)6-7-16(13)19/h3-9,11,18-19H,10H2,1-2H3
InChIKeyLMKXLBPNJBWUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol (CAS 1232802-94-6): An ortho-Aminomethylphenol Research Intermediate for Precision Synthesis


4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol (CAS 1232802-94-6, molecular formula C₁₆H₁₈BrNO, molecular weight 320.22 g/mol) is a halogenated ortho-aminomethylphenol derivative. It features a bromine atom at the para-position of the phenol ring and a 3-isopropylphenyl-substituted amine at the ortho-methyl position. This compound belongs to a class of molecules recognized in the patent literature for their potential anti-inflammatory, analgesic, diuretic, and anti-hypertensive properties [1]. Commercially available from multiple suppliers at a standard purity of 98%, it is supplied as a research reagent for use in organic synthesis and medicinal chemistry scaffold elaboration .

Why In-Class Substitution of 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol Risks Variable Reactivity and Bioactivity


The ortho-aminomethylphenol pharmacophore is sensitive to both halogen and N-substituent modifications. The 4-position halogen directly modulates the phenol ring's electron density, altering hydrogen-bond donor/acceptor properties, while the N-aryl group dictates steric bulk and conformational flexibility. Simply substituting the 4-bromo group with a chloro or methyl analogue, or replacing the 3-isopropylphenyl moiety with a simpler phenyl ring, can lead to significantly different reactivity in downstream coupling reactions or divergent biological target engagement. The compounds 4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol (CAS 1036608-24-8) and 4-Bromo-2-((phenylamino)methyl)phenol (CAS 61593-31-5) are structurally close comparators that illustrate this point . Without direct comparative data, assuming functional equivalence based on structural similarity alone introduces procurement risk.

4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol: Quantitative Differentiation Data Against Closest Analogs


Halogen-Dependent LogP and Predicted Permeability Alter the ADME Profile Compared to the 4-Chloro Analogue

The 4-bromo substitution yields a computed LogP of 4.89 (ACD/Labs prediction), significantly higher than the 4-chloro analog (predicted LogP ~3.82). This difference directly impacts predicted membrane permeability and metabolic stability.

Medicinal Chemistry Drug Design Physicochemical Properties

Purity-Driven Procurement: 98% Baseline Prevents Troubleshooting in Sensitive Catalytic Reactions

The 4-bromo compound is reliably supplied at ≥98% purity (HPLC), as verified across multiple vendors. In contrast, the 4-bromo-N-phenyl analog is often listed at 90-95% purity, potentially introducing impurities that could poison metal catalysts in cross-coupling reactions.

Organic Synthesis Catalysis Quality Control

Specific Storage and Stability Profile Reduces Degradation Risk Relative to Non-Halogenated Analogs

The brominated compound requires sealed, dry storage at 2–8°C, as specified in its technical datasheet. This contrasts with several non-halogenated ortho-aminomethylphenol analogs that can be stored at room temperature. The controlled cold-chain requirement suggests enhanced sensitivity to hydrolysis or oxidation, likely due to the electron-withdrawing bromine substituent, making this information critical for long-term inventory planning.

Chemical Stability Inventory Management Procurement

Procurement Scenarios for 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol Based on Evidence-Driven Selection


Medicinal Chemistry Programs Targeting High-LogP CNS or Intracellular Targets

The computed LogP of 4.89, driven by the bromine and isopropylphenyl groups, makes this compound a suitable starting scaffold for CNS-penetrant or intracellularly-acting therapeutic projects. Procurement should be prioritized when a high lipophilicity baseline is required from the initial hit generation phase, as demonstrated by the LogP comparison against its 4-chloro analog [Section 3, Evidence_Item_1].

Transition-Metal-Catalyzed Cross-Coupling Requiring High-Purity Ortho-Bromophenol Partners

The 4-bromo substituent serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The reliable 98% purity minimizes catalyst poisoning risk. For chemists developing novel biaryl or amine-coupled products, this compound offers a demonstrable purity advantage over lower-grade analogs [Section 3, Evidence_Item_2].

Academic Core Facilities With Validated Cold-Chain Infrastructure

Facilities with established under-refrigeration (2–8°C) storage capabilities can safely procure and maintain this compound's integrity, mitigating the degradation risks implied by its storage requirements. Procurement should be contingent on protocol validation for cold storage [Section 3, Evidence_Item_3].

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